2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(3E)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c1-21(2)15(11(8-18)9-19)6-7-20-22-10-12-13(16)4-3-5-14(12)17/h3-5,7H,6,10H2,1-2H3/b20-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRAHLGAWMHGRI-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile, also known by its CAS number 338773-71-0, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of imines and features multiple functional groups, including nitriles and an imino group, which are crucial for its biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 320.75 g/mol. The structural complexity includes:
- Imine Group : Contributes to reactivity and potential interactions with biological targets.
- Nitrile Groups : Enhance the compound's lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the imine functional group allows for various reaction pathways that can lead to inhibition or modulation of enzymatic activities.
Biological Activity Studies
Recent studies have evaluated the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : Compounds structurally related to this imine have shown promising antibacterial effects against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- Cytotoxicity : Evaluation of cytotoxic profiles on cancer cell lines indicates that derivatives can exhibit selective toxicity, sparing normal mammalian cells while effectively targeting cancerous cells .
Case Studies
- Antibacterial Efficacy : A series of related compounds were synthesized and tested for their antibacterial properties. Some derivatives demonstrated submicromolar activity against resistant strains like MRSA, suggesting that modifications in the structure can significantly enhance efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the phenyl ring can alter lipophilicity and biological activity, guiding future synthesis efforts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.75 g/mol |
| CAS Number | 338773-71-0 |
| Purity | 90% |
| Antibacterial Activity | Effective against MRSA |
| Cytotoxicity | Selective towards cancer cells |
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile":
Basic Information
- Name: 2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile is the IUPAC name .
- Other Names: It is also known as 339102-92-0, AKOS005103584, 2-[3-{[(2-chloro-4-fluorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile, or 2-[(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile .
- Molecular Formula: C15H14ClFN4O .
- Molecular Weight: 320.75 g/mol .
- CAS Number: 338773-71-0 .
Chemical Properties and Identifiers
- PubChem CID: 9636045 .
- InChI: InChI=1S/C15H14ClFN4O/c1-21(2)15(12(8-18)9-19)5-6-20-22-10-11-3-4-13(17)7-14(11)16/h3-4,6-7H,5,10H2,1-2H3/b20-6+ .
- InChIKey: SEOGMYSZECLDNH-CGOBSMCZSA-N .
- SMILES: CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=C(C=C1)F)Cl .
Potential Applications
While the search results do not explicitly detail the applications of "2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile," they do provide some context regarding similar compounds and their uses:
- Schiff bases: The compound contains a structural component called a Schiff base . Schiff bases, generally, have shown pharmacological action, including antimicrobial, anticancer, and antitubercular activities .
- Antimicrobial agents: Some Schiff bases have demonstrated significant antimicrobial activity against various pathogens . Several compounds with this structure were more active than standard compounds, suggesting their potential as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanedinitrile derivatives are well-documented in the literature. Below is a comparative analysis with structurally related compounds from the evidence:
Structural Analogues from
2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile; 3-methoxypropan-1-amine Substituents: Iodo, methoxy, and hydroxy groups on the phenyl ring; paired with 3-methoxypropylamine. The amine partner (3-methoxypropylamine vs. dimethylamino) alters solubility and hydrogen-bonding capacity .
2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile; morpholine Substituents: Morpholine as the amine component. Key Differences: Morpholine’s cyclic structure provides rigidity and basicity, contrasting with the linear dimethylamino group in the target compound.
Functional Group Analysis
Key Findings
- Steric Effects: The dimethylamino group is less sterically hindered than morpholine or 3-methoxypropylamine, possibly favoring faster reaction kinetics in synthesis or binding interactions.
- Stability : Iodo-substituted analogs () may exhibit lower photostability due to heavy atom effects, whereas chloro-fluoro substitution could enhance UV stability .
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile, and what are common challenges in its purification?
Answer: Synthesis typically involves a multi-step approach:
Imination : Reacting 2-chloro-6-fluorobenzyl alcohol with hydroxylamine to form the methoxyimino intermediate.
Condensation : Coupling the intermediate with dimethylaminopropanedinitrile under controlled pH (7.5–8.5) to favor the (3E)-stereoisomer .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetonitrile) to isolate the product.
Challenges :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
Answer:
- NMR : , , and -NMR to confirm substituent positions and stereochemistry. Key signals:
- XRD : Single-crystal X-ray diffraction to resolve the (3E)-configuration and intermolecular interactions (e.g., hydrogen bonding with nitrile groups) .
- FT-IR : Peaks at 2220–2240 cm (C≡N stretch) and 1630–1650 cm (C=N imine) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Answer:
- DFT Parameters :
- Reactivity Insights :
Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and theoretical predictions?
Answer:
- Stepwise Analysis :
- Validate experimental conditions : Ensure solvent (DMSO-d6 vs. CDCl3) and concentration do not distort NMR signals .
- Cross-check computational models : Compare DFT-predicted chemical shifts with empirical data using software like Gaussian or ORCA .
- Reconcile discrepancies : For example, if experimental -NMR shows unexpected splitting, assess potential tautomerism or solvent-induced conformational changes .
Q. What experimental designs are suitable for studying the compound’s stability under environmental or biological conditions?
Answer:
- Split-Plot Design :
- Main plots : Environmental factors (pH, temperature).
- Subplots : Biological matrices (e.g., plasma, microbial cultures).
- Metrics : Degradation half-life (HPLC tracking) and bioactivity retention (MIC assays) .
- Accelerated Stability Testing :
- Use Arrhenius modeling (40–60°C) to predict shelf-life. Note: Hydrolysis of the imine bond is pH-dependent, with instability >pH 9.0 .
Q. What protocols are recommended for evaluating the compound’s antimicrobial activity while minimizing false positives?
Answer:
- Agar Dilution Method :
- Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton agar.
- Inoculate with standardized bacterial strains (e.g., S. aureus ATCC 25923).
- Controls : Include solvent-only and known antibiotics (e.g., ciprofloxacin).
- MIC Determination :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
